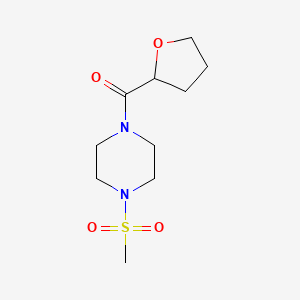![molecular formula C17H17ClFN3O2 B4185447 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4185447.png)
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine
描述
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as CFPP, is a synthetic compound that belongs to the class of piperazine derivatives. CFPP has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.
作用机制
The exact mechanism of action of 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed that 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine exerts its therapeutic effects by modulating the activity of neurotransmitters and receptors in the brain, inhibiting the growth of cancer cells, and relaxing the smooth muscles in blood vessels.
Biochemical and Physiological Effects
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in regulating mood and behavior. 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular diseases, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to relax the smooth muscles in blood vessels, leading to vasodilation and improved blood flow.
实验室实验的优点和局限性
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity level. 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is also soluble in water, which makes it easy to administer in animal models. However, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It has a short half-life, which may limit its therapeutic efficacy. 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine also has low bioavailability, which may limit its ability to reach the target tissues in the body.
未来方向
There are several future directions for 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine research. In neuroscience, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine can be further studied for its potential use as an anxiolytic and antidepressant drug. In oncology, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine can be studied for its potential use in combination with other chemotherapeutic agents to improve the efficacy of cancer treatment. In cardiovascular diseases, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine can be studied for its potential use as a vasodilator in the treatment of hypertension and other related conditions. Furthermore, the pharmacokinetics and pharmacodynamics of 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine can be further studied to optimize its therapeutic efficacy.
Conclusion
In conclusion, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various fields. 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its anxiolytic and antidepressant effects in neuroscience, anti-tumor properties in oncology, and vasodilator effects in cardiovascular diseases. 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including easy synthesis and high purity level, but also has some limitations, including short half-life and low bioavailability. There are several future directions for 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine research, including optimization of its pharmacokinetics and pharmacodynamics and potential use in combination with other chemotherapeutic agents.
科学研究应用
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. In cardiovascular diseases, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied for its potential use as a vasodilator and has shown to improve blood flow in animal models.
属性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-14-11-13(4-5-15(14)19)24-12-17(23)22-9-7-21(8-10-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAVILJNLWTWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4185364.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185370.png)

![N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide](/img/structure/B4185380.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4185388.png)
![8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185392.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4185412.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4185432.png)
![N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide](/img/structure/B4185433.png)
![3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4185449.png)
![2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4185452.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4185461.png)
![4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4185462.png)